7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a 2-naphthalenylpropyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors.
Introduction of the 2-Naphthalenylpropyl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core with 2-naphthalenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B (Akt) and have shown potent anticancer activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
915312-53-7 |
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Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(2-naphthalen-2-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19N5/c1-11(13-7-6-12-4-2-3-5-14(12)9-13)8-15-10-22-18-16(15)17(20)23-19(21)24-18/h2-7,9-11H,8H2,1H3,(H5,20,21,22,23,24) |
InChI Key |
OQJBKRAEBQDCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=NC(=NC(=C12)N)N)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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